molecular formula C20H25F3 B1170963 5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol CAS No. 159560-06-2

5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol

Cat. No.: B1170963
CAS No.: 159560-06-2
M. Wt: 322.4 g/mol
InChI Key: ZTTFKJRQMHMHDT-UHFFFAOYSA-N
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Description

5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol: is a complex organic compound with the molecular formula C20H25F3 and a molecular weight of 322.41 g/mol . This compound is characterized by the presence of a trifluorobenzene ring substituted with a cyclohexenyl group and an ethylcyclohexyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)

Major Products

Scientific Research Applications

5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(trans-4-Methylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol
  • 5-[4-(trans-4-Propylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol
  • 5-[4-(trans-4-Butylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol

Uniqueness

Compared to its analogs, 5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol exhibits unique properties due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

159560-06-2

Molecular Formula

C20H25F3

Molecular Weight

322.4 g/mol

IUPAC Name

5-[4-(4-ethylcyclohexyl)cyclohexen-1-yl]-1,2,3-trifluorobenzene

InChI

InChI=1S/C20H25F3/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17-11-18(21)20(23)19(22)12-17/h9,11-15H,2-8,10H2,1H3

InChI Key

ZTTFKJRQMHMHDT-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2CCC(=CC2)C3=CC(=C(C(=C3)F)F)F

Synonyms

5-[4-(trans-4-Ethylcyclohexyl)-1-cyclohexen-1-yl]-1,2,3-trifluorbenzol

Origin of Product

United States

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